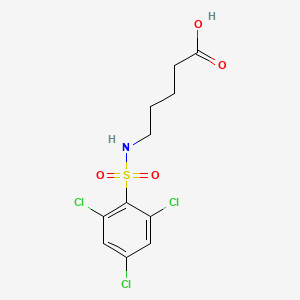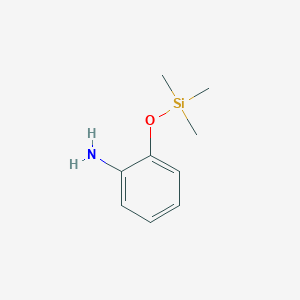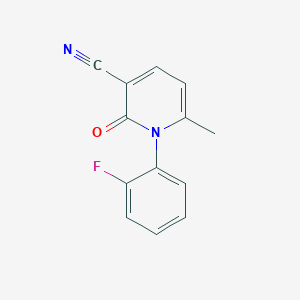
3-Cyano-2-fluorophenylhydrazine
Vue d'ensemble
Description
3-Cyano-2-fluorophenylhydrazine is an organic compound with the molecular formula C7H5FN4 It is a derivative of benzonitrile, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by a fluorine atom and a hydrazinyl group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-fluorophenylhydrazine typically involves the introduction of the fluorine and hydrazinyl groups onto the benzonitrile core. One common method involves the nucleophilic substitution reaction of 2-fluorobenzonitrile with hydrazine. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-2-fluorophenylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyano-2-fluorophenylhydrazine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Cyano-2-fluorophenylhydrazine depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The hydrazinyl group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobenzonitrile: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
3-Fluoro-4-hydrazinylbenzonitrile: Similar structure but with different substitution pattern, which can affect its reactivity and applications.
Uniqueness
3-Cyano-2-fluorophenylhydrazine is unique due to the presence of both fluorine and hydrazinyl groups on the benzonitrile core. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The compound’s ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H6FN3 |
|---|---|
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
2-fluoro-3-hydrazinylbenzonitrile |
InChI |
InChI=1S/C7H6FN3/c8-7-5(4-9)2-1-3-6(7)11-10/h1-3,11H,10H2 |
Clé InChI |
ZXAQLTNKSHBSQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)NN)F)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,3-Difluorobenzylthio)-2-aminothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B8296539.png)
![2-methyl-4H-pyrido[3,4-d][1,3]oxazin-4-one](/img/structure/B8296551.png)












